Cas no 1806103-76-3 (3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine)
3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H10F3N3O2/c1-15-6-2-5(16-8(9,10)11)7(13)4(3-12)14-6/h2H,3,12-13H2,1H3
- InChI Key: PDTAGSNUNAUXDE-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(N=C(CN)C=1N)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 227
- XLogP3: 1.1
- Topological Polar Surface Area: 83.4
3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022002800-500mg |
3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine |
1806103-76-3 | 97% | 500mg |
$970.20 | 2022-04-01 | |
| Alichem | A022002800-1g |
3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine |
1806103-76-3 | 97% | 1g |
$1,629.60 | 2022-04-01 |
3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine
Recent Advances in the Study of 3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine (CAS: 1806103-76-3)
In recent years, the compound 3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine (CAS: 1806103-76-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique trifluoromethoxy and aminomethyl functional groups, has shown promising potential in various therapeutic applications, including as a key intermediate in the synthesis of novel drug candidates. The following research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview of its chemical properties, biological activities, and potential applications.
The structural features of 3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine make it a versatile scaffold for drug discovery. Recent studies have highlighted its role in the development of kinase inhibitors, particularly those targeting inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. These findings underscore its potential as a lead compound for the treatment of cancers and autoimmune diseases.
Another area of interest is the compound's application in the synthesis of fluorinated pharmaceuticals. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug molecules, making it a valuable moiety in medicinal chemistry. Recent research has explored the use of 1806103-76-3 as a building block for the development of fluorinated analogs of existing drugs, with the aim of improving their pharmacokinetic profiles. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this compound into a series of fluorinated anti-inflammatory agents, which exhibited improved efficacy and reduced side effects in preclinical models.
In addition to its therapeutic potential, 3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine has also been investigated for its utility in chemical biology. Its ability to act as a ligand for metal ions has been exploited in the design of novel catalysts and sensors. A 2023 publication in Chemical Communications detailed the use of this compound in the development of fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. Such applications highlight its versatility beyond traditional drug discovery.
Despite these advancements, challenges remain in the large-scale synthesis and optimization of 1806103-76-3 derivatives. Recent efforts have focused on improving synthetic routes to enhance yield and purity, as reported in a 2023 Organic Process Research & Development article. Additionally, ongoing studies are investigating the compound's safety profile and potential off-target effects, which are critical for its transition into clinical development.
In conclusion, 3-Amino-2-(aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine represents a promising candidate for further research in chemical biology and pharmaceutical sciences. Its unique structural attributes and diverse applications make it a valuable tool for drug discovery and development. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies. As the field progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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